Covalent vs. Reversible Target Engagement
A defining differentiation of sulfonyl-triazoles, including the target compound, is their ability to form covalent adducts with tyrosine residues via sulfur-triazole exchange (SuTEx) chemistry, a mechanism unavailable to classical sulfonamide-based triazoles [1]. Classical sulfonamides (e.g., acetazolamide-type carbonic anhydrase inhibitors) function through reversible coordination of the zinc ion in the enzyme active site, typically achieving IC50 values in the low nanomolar range for hCA II but with inherently reversible kinetics [2]. In contrast, sulfonyl-triazoles have been demonstrated in chemoproteomic studies to covalently engage tyrosine sites in live cells, with concentration-dependent activity observed for active SuTEx ligands but not for inactive control counterparts [1]. This covalent mechanism potentially confers prolonged target engagement and a distinct selectivity profile not achievable with reversible sulfonamide analogs.
| Evidence Dimension | Target engagement mechanism (covalent vs. reversible) |
|---|---|
| Target Compound Data | Sulfonyl-triazole electrophile capable of covalent tyrosine modification via SuTEx chemistry; concentration-dependent activity in live-cell PTGR2 biochemical assay [1] |
| Comparator Or Baseline | Classical benzenesulfonamide triazole CA inhibitors: reversible zinc-binding mechanism; e.g., triazolosulfonamide 6a IC50 = 0.34 μM for hCA II [2] |
| Quantified Difference | Mechanistic distinction: covalent (SuTEx) vs. reversible (zinc coordination); quantitative head-to-head kinetic comparison between these specific compounds has not been published |
| Conditions | Live-cell quantitative chemical proteomics for SuTEx; purified human carbonic anhydrase II inhibition assay for sulfonamides |
Why This Matters
The covalent mechanism offers sustained target occupancy, potentially enabling lower dosing frequency or efficacy against targets with short residence times of reversible inhibitors—a key selection criterion for covalent drug discovery programs.
- [1] Hsu, K.-L. et al. Discovery of a cell-active SuTEx ligand of prostaglandin reductase 2. ChemBioChem, 2021, 22(12), 2134-2139. DOI: 10.1002/cbic.202000879. PMC8206015. View Source
- [2] Yıldız Technical University. Synthesis and evaluation of N-heteroarylsubstituted triazolosulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(3), 377-382. DOI: 10.3109/14756366.2014.940933. View Source
